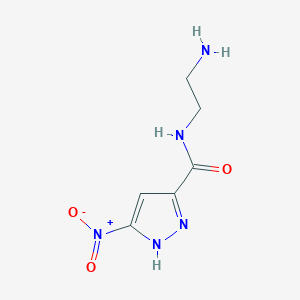

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c7-1-2-8-6(12)4-3-5(10-9-4)11(13)14/h3H,1-2,7H2,(H,8,12)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEHNLFFMIYUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide generally follows a multi-step process:

- Construction of the pyrazole core

- Introduction of the nitro group at the 5-position

- Functionalization at the 3-position with a carboxamide group

- Attachment of the 2-aminoethyl side chain

The following sections detail the principal preparation methods, supported by literature data and research findings.

Detailed Preparation Methods

Ester-to-Amide Conversion via Nitro-Pyrazole Ester

A widely cited approach involves the conversion of a nitropyrazole ester to the corresponding amide, which can be further functionalized:

Introduction of the Aminoethyl Group:

- The carboxamide nitrogen can be alkylated with a 2-bromoethylamine or similar reagent under basic conditions, or by direct condensation with 2-aminoethylamine if the intermediate is sufficiently activated.

Data Table: Example Reaction Conditions

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄, 45°C, pyrazole ester | ~97% | Nitration |

| 2 | Ammonia, solvent (e.g., ethanol), reflux | High | Ester to amide conversion |

| 3 | 2-bromoethylamine, base (e.g., K₂CO₃), DMF | Moderate | N-alkylation |

[Data adapted from patent literature and general synthetic protocols]

Alternative Coupling Methods

Recent literature also describes the use of coupling agents (e.g., carbonyldiimidazole, CDI) for amide bond formation:

Activation of Pyrazole-3-Carboxylic Acid:

- Treat with CDI in anhydrous DMF to activate the acid.

-

- Add 2-aminoethylamine at room temperature or mild heating.

- The product is purified by column chromatography or recrystallization.

Data Table: Coupling Agent Method

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | CDI, DMF, pyrazole-3-carboxylic acid | Moderate | Acid activation |

| 2 | 2-aminoethylamine, r.t. | Moderate | Amide formation |

Summary Table: Preparation Methods Comparison

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Ester-to-amide via nitropyrazole ester | Nitration, ammonolysis, alkylation | High yield, scalable | Multi-step, requires alkylation |

| Direct amidation | Acid chloride amidation, nitration | Direct, fewer steps | Acid chlorides can be sensitive |

| Coupling agent method | CDI activation, amine coupling | Mild conditions, versatile | May require chromatography |

Research Findings and Notes

- The nitro group is typically introduced by electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration or decomposition.

- Amidation with 2-aminoethylamine is efficient when using activated acid derivatives (acid chlorides or activated esters).

- The choice of nitration timing (before or after amidation) depends on the stability of intermediates and the reactivity of the pyrazole ring.

- Purification commonly involves recrystallization from methanol, ethanol, or chromatographic methods.

- Yields are generally high for nitration and amidation steps, with overall yields depending on the efficiency of each transformation.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-aminoethyl)-5-amino-1H-pyrazole-3-carboxamide.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, including oxidation, substitution, and condensation. The nitro group can be reduced to an amino group, facilitating the synthesis of other derivatives with enhanced biological activities.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma (HT-29) | 25.72 ± 3.95 |

| Human gastric carcinoma (GXF 251) | Not specified |

| Human lung adenocarcinoma (LXFA 629) | Not specified |

In vivo studies further support its potential as an anticancer agent by showing tumor growth suppression in animal models. The mechanism of action appears to involve the induction of apoptosis through modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in cancer progression and inflammatory responses. Studies have demonstrated its ability to inhibit specific enzymes that play crucial roles in these processes, further validating its therapeutic potential.

Study on Anticancer Activity

A study highlighted that this compound induced apoptosis in cancer cell lines through specific signaling pathways, suggesting a mechanism involving DNA damage.

Enzyme Inhibition Research

Another investigation focused on the compound's ability to inhibit enzymes associated with cancer and inflammation, reinforcing its potential as a therapeutic agent.

Industrial Applications

Beyond biological applications, this compound is explored in materials science for developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group allows the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Position of Nitro Group: The target compound’s 5-nitro substitution contrasts with the 4-nitro group in ’s derivative, which showed trypanocidal activity. Nitro positioning significantly impacts electronic properties and binding interactions .

Trifluoromethyl vs. Nitro : The trifluoromethyl group in introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce nucleophilic interactions compared to nitro groups.

Biological Activity: While the target compound’s activity is uncharacterized, analogs like 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile () demonstrate antifungal and insecticidal properties, suggesting nitro-pyrazole derivatives warrant further bioactivity screening.

Physicochemical Properties

- Solubility: The aminoethyl group likely improves aqueous solubility compared to lipophilic derivatives (e.g., ).

- Thermal Stability : Pyrazole nitro derivatives typically exhibit high melting points (>200°C), as seen in ’s compound (297°C).

Biological Activity

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, primarily noted for its antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its unique chemical structure, which includes a nitro group and an aminoethyl side chain, allowing for various interactions within biological systems.

The mechanism of action for this compound involves:

- Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Hydrogen Bonding : The aminoethyl group facilitates hydrogen bonding with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Studies indicate that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 6.25 µg/mL | |

| Staphylococcus aureus | 12.5 µg/mL | |

| Mycobacterium tuberculosis | 0.70 µM |

The compound showed promising results against Mycobacterium tuberculosis, indicating potential for development as an anti-tubercular agent.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| MV4-11 (acute myeloid leukemia) | 1.22 nM | |

| A549 (lung cancer) | 15 nM | |

| HT-29 (colon cancer) | 10 nM |

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit superior activity against resistant strains of bacteria compared to standard antibiotics like rifampicin and ampicillin . The study concluded that modifications in the pyrazole structure could enhance antimicrobial potency.

Case Study 2: Cancer Cell Proliferation Inhibition

Another significant study focused on the compound's effect on cancer cell lines, where it was shown to effectively inhibit cell proliferation at nanomolar concentrations. The study emphasized the importance of the nitro group in enhancing cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Q. What is the synthetic route for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, and what are the critical purification steps?

The compound is synthesized via multi-step condensation reactions. A typical approach involves:

- Step 1 : Formation of the pyrazole core by reacting a substituted hydrazide with a β-keto ester.

- Step 2 : Nitration at the 5-position using nitric acid/sulfuric acid under controlled temperature (0–5°C).

- Step 3 : Introduction of the 2-aminoethyl group via carbodiimide-mediated coupling. Purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (80:20). Yield and purity (95%) are confirmed by HPLC and melting point analysis .

| Key Parameters | Conditions |

|---|---|

| Nitration Temperature | 0–5°C |

| Coupling Reagent | EDC/HOBt |

| Purity (HPLC) | ≥95% |

Q. Which spectroscopic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., nitro group at δ 8.2–8.5 ppm, pyrazole ring protons at δ 6.5–7.0 ppm) and carbon backbone .

- FT-IR : Confirms functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 272.28 g/mol; observed: 272.29 g/mol) .

Q. What solvent systems optimize recrystallization for high-purity yields?

Ethanol/water (80:20) is optimal, achieving 95% purity. Alternative systems (e.g., acetonitrile/water) may reduce yield due to solubility limitations .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- Electrophilic Sites : The nitro group increases electron deficiency at the pyrazole C-4 position, enhancing reactivity in nucleophilic substitutions.

- Tautomerism : The 1H-pyrazole tautomer is more stable than the 2H-form by ~5 kcal/mol, confirmed by NMR chemical shift simulations .

| DFT Findings | Implications |

|---|---|

| HOMO-LUMO Gap: 4.2 eV | Suggests moderate reactivity in charge-transfer interactions |

| NBO Charges: Nitro O = -0.45 | Explains hydrogen bonding with biological targets |

Q. How can discrepancies in thermal decomposition data between this compound and its derivatives be resolved?

Contradictions in thermogravimetric analysis (TGA) may arise from:

- Sample Purity : Impurities (e.g., residual solvents) alter decomposition onset temperatures.

- Heating Rate : Standardize at 10°C/min under nitrogen to minimize oxidative degradation.

- Comparative Analysis : Use differential scanning calorimetry (DSC) to differentiate endothermic (melting) and exothermic (decomposition) events. For example, the compound shows a sharp decomposition peak at 300°C, while its gel derivatives exhibit broader transitions due to mesophasic changes .

Q. What molecular docking strategies predict this compound’s interaction with biological targets?

- Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases, cytochrome P450).

- Docking Software : AutoDock Vina or Schrödinger Maestro with OPLS4 force field.

- Key Interactions : The nitro group forms hydrogen bonds with active-site residues (e.g., Asn154 in E. coli nitroreductase), while the aminoethyl side chain stabilizes via hydrophobic contacts. Validation includes MD simulations (100 ns) to assess binding stability .

Q. How does tautomerism of the pyrazole ring affect spectroscopic characterization?

The 1H-pyrazole tautomer dominates, but equilibrium with the 2H-form can occur in polar solvents. NMR in DMSO-d₆ shows splitting of pyrazole protons (δ 6.5–7.0 ppm) due to slow exchange. IR and X-ray crystallography (if available) differentiate tautomers by bond lengths and vibrational modes .

Methodological Tables

Q. Table 1. Comparative Thermal Analysis

| Parameter | This compound | Gel Derivative |

|---|---|---|

| TGA Onset (°C) | 290 | 270 |

| DSC Peak (°C) | 300 (Endothermic) | 285 (Broad) |

| Residual Mass (%) | 5 | 12 |

Q. Table 2. Synthetic Yields Under Varied Conditions

| Nitration Method | Temperature (°C) | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 78 |

| Acetyl Nitrate | 20 | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.